molecular formula C15H16N2O4S B14456032 Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- CAS No. 68003-39-4

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl-

Cat. No.: B14456032
CAS No.: 68003-39-4
M. Wt: 320.4 g/mol
InChI Key: BLAXIVFXXRDMRT-UHFFFAOYSA-N
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Description

Benzenesulfonamide derivatives are a class of compounds with diverse pharmacological and industrial applications. The compound N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide features a benzenesulfonamide core substituted with a nitro group at the 5-position, a methyl group at the 2-position, and ethyl and phenyl groups on the sulfonamide nitrogen. This structure imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents under controlled conditions. One common method includes the nitration of N-ethyl-2-methyl-N-phenylbenzenesulfonamide using a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the normal metabolic processes within cells, leading to various biological effects. The compound interacts with the active site of the enzyme, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-Amino-2-methyl-N-phenylbenzenesulfonamide (CAS 79-72-1)

  • Structure: Replaces the nitro group with an amino group at the 5-position.
  • Key Differences: Electronic Effects: The amino group is electron-donating (+M effect), enhancing nucleophilicity, whereas the nitro group is electron-withdrawing (-M effect), increasing electrophilicity. This difference impacts interactions with biological targets (e.g., enzymes or receptors) . Solubility: Amino-substituted derivatives generally exhibit higher aqueous solubility due to hydrogen bonding, while nitro groups reduce solubility, increasing lipophilicity (logP) . Synthesis: The nitro group is often introduced via nitration, while amino groups require reduction steps, affecting synthetic complexity .

4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide (CAS 894014-98-3)

  • Structure : Chloro substituent at the 4-position and a thiazole-containing side chain.
  • Key Differences :
    • Bioactivity : Thiazole moieties are associated with antimicrobial and anticancer activity. The nitro group in the target compound may confer different binding modes compared to chloro-thiazole derivatives .
    • Toxicity : Chloro substituents can increase metabolic stability but may raise toxicity concerns compared to nitro groups, which are prone to reduction reactions in vivo .

5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide (Glyburide-related compound)

  • Structure : Combines a sulfonamide with a benzamide group and methoxy/chloro substituents.
  • Key Differences :
    • Pharmacokinetics : Methoxy groups enhance membrane permeability, while nitro groups may limit absorption due to higher molecular weight and polarity.
    • Target Specificity : Benzamide derivatives often target sulfonylurea receptors (e.g., antidiabetic agents), whereas nitrobenzenesulfonamides may exhibit broader antimicrobial activity .

Antimicrobial Activity

  • Target Compound Analogs: Derivatives like 2-methyl-5-nitro-N-(4-(3-(2-oxo-6-phenyl-1,2,5,6-tetrahydropyrimidin-4-yl)phenoxy)phenyl)benzenesulfonamide () show moderate activity against Bacillus subtilis and Staphylococcus aureus. The nitro group likely enhances oxidative stress in bacterial cells .
  • Comparison with Amino Derivatives: The 5-amino analog (CAS 79-72-1) may exhibit reduced antimicrobial efficacy due to lower electrophilicity but could be less cytotoxic .

Enzyme Inhibition

  • Smyd3 Interaction : Theoretical models suggest nitro-substituted benzenesulfonamides (e.g., derivatives 2, 7, 8 in ) bind to Smyd3, a histone methyltransferase implicated in cancer. The nitro group’s electron-withdrawing nature may stabilize interactions with the enzyme’s active site compared to electron-donating substituents .

Physicochemical Properties

Property N-ethyl-2-methyl-5-nitro-N-phenyl- (Target) 5-Amino-2-methyl-N-phenyl- (CAS 79-72-1) 4-Chloro-thiazole derivative (CAS 894014-98-3)
Molecular Weight ~320 g/mol (estimated) 262.33 g/mol ~400 g/mol (estimated)
logP High (nitro group) Moderate (amino group) High (chloro, thiazole)
Aqueous Solubility Low Moderate Low
Synthetic Complexity Moderate (nitration steps) High (reduction steps) High (heterocyclic synthesis)

Biological Activity

Benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S and a molecular weight of approximately 320.36 g/mol. Its structure features a sulfonamide functional group, which is significant for its biological activity. The presence of the ethyl and methyl groups along with the nitro group on the phenyl ring contributes to its unique chemical properties and reactivity.

Enzyme Inhibition

One of the primary areas of research surrounding benzenesulfonamide derivatives is their role as enzyme inhibitors . Specifically, benzenesulfonamide, N-ethyl-2-methyl-5-nitro-N-phenyl- has been studied for its inhibitory effects on carbonic anhydrase (CA) enzymes. These enzymes are crucial in various physiological processes, including acid-base balance and respiration.

Recent studies have shown that this compound exhibits significant inhibition against carbonic anhydrase IX (CA IX) with an IC50 ranging from 10.93 to 25.06 nM , indicating a strong selectivity over other isoforms such as CA II (IC50: 1.55 to 3.92 μM) . This selectivity suggests potential applications in treating diseases where CA IX is implicated, such as glaucoma and certain cancers .

Antimicrobial Properties

Benzenesulfonamide derivatives have also demonstrated notable antimicrobial activity . Research indicates that these compounds can inhibit bacterial growth by interfering with essential bacterial enzymes, which may lead to their application as antibiotics. For instance, studies have reported varying degrees of antibacterial effects against Gram-positive and Gram-negative bacteria .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM

These findings highlight the potential of benzenesulfonamide derivatives as candidates for developing new antimicrobial agents.

The mechanism by which benzenesulfonamide compounds exert their biological effects often involves interaction with specific target proteins or enzymes within cells. For example, the inhibition of carbonic anhydrase can disrupt cellular pH regulation, leading to apoptosis in cancer cells . Additionally, the antimicrobial activity may result from structural similarities between bacterial enzymes and human enzymes targeted by these compounds.

Case Studies

Several case studies illustrate the therapeutic potential of benzenesulfonamide derivatives:

  • Cancer Treatment : A study demonstrated that a derivative of benzenesulfonamide induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC positivity by 22-fold compared to controls .
  • Cardiovascular Effects : Another investigation showed that certain benzenesulfonamide derivatives significantly decreased perfusion pressure in a time-dependent manner, suggesting potential cardiovascular applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide, and how can functional group compatibility be optimized?

  • Methodological Answer: A scalable approach involves the ring-opening of aziridines using sulfonating agents in the presence of magnetically retrievable graphene-based catalysts (e.g., CoFe@rGO nanohybrids). This method enhances regioselectivity and minimizes side reactions, particularly with sensitive nitro groups. Reaction conditions (e.g., solvent polarity, temperature) should be tailored to stabilize the nitro and sulfonamide functionalities. Catalytic systems improve yields (≥75%) and reduce purification steps .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer:

  • X-ray crystallography resolves the spatial arrangement of the nitro and sulfonamide groups, confirming substituent positions (e.g., para-nitro vs. ortho-methyl) .
  • NMR (¹H/¹³C) identifies electronic environments, with the nitro group deshielding adjacent protons (δ ~8.2 ppm for aromatic protons).
  • FT-IR validates sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and nitro (N-O stretching at ~1500–1350 cm⁻¹) functionalities.
  • HPLC-MS ensures purity (>95%) and detects trace intermediates .

Q. How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: The nitro group’s electron-withdrawing nature increases electrophilicity but reduces thermal stability. Accelerated stability studies (40°C/75% RH) coupled with HPLC-UV degradation profiling reveal hydrolysis pathways. Buffered solutions (pH 4–6) mitigate nitro reduction, while inert atmospheres (N₂) prevent oxidative decomposition during synthesis .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reaction pathways for this sulfonamide derivative?

  • Methodological Answer: Hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., Becke’s 1993 model) accurately model the nitro group’s electron affinity and sulfonamide resonance. Basis sets (6-311++G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), predicting nucleophilic attack sites. Solvent effects (PCM model) refine reaction barriers for aziridine ring-opening steps .

Q. What strategies resolve contradictions between in vitro binding affinity and in vivo efficacy for benzenesulfonamide-based therapeutics?

  • Methodological Answer:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS plasma pharmacokinetics to identify metabolic instability (e.g., nitro reduction in vivo).
  • Target engagement assays : Use surface plasmon resonance (SPR) to compare in vitro binding (KD) with tissue-specific target occupancy.
  • Metabolite identification : HR-MS/MS detects nitro-to-amine conversion, which may explain reduced efficacy despite high in vitro potency (e.g., as seen in tubulin-binding analogs) .

Q. How do steric and electronic effects of the N-ethyl and 2-methyl groups impact intermolecular interactions in crystal packing?

  • Methodological Answer: Hirshfeld surface analysis of single-crystal data quantifies non-covalent interactions. The ethyl group’s steric bulk disrupts π-π stacking, while the methyl group enhances van der Waals contacts. Computational tools (Mercury 4.0) map interaction fingerprints, showing sulfonamide hydrogen bonds (N-H⋯O, ~2.8 Å) dominate lattice stability .

Q. What catalytic systems improve regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer: Lewis acid catalysts (e.g., FeCl₃) direct electrophiles (e.g., nitronium ions) to the para position relative to the sulfonamide group. Kinetic studies (GC-MS monitoring) show 85% para-selectivity at 0°C versus 60% at 25°C. Solvent polarity (e.g., DCE vs. THF) further tunes reactivity .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported computational vs. experimental dipole moments?

  • Methodological Answer:

  • Benchmark calculations : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) with experimental dielectric constant measurements .
  • Solvent correction : Apply the COSMO-RS model to account for solvation effects, which may overestimate gas-phase dipole moments by 15–20% .

Q. Why might NMR coupling constants (J-values) differ between synthetic batches?

  • Methodological Answer: Batch variations often arise from rotameric equilibria of the N-ethyl group. Variable-temperature NMR (VT-NMR, −50°C to 50°C) slows rotation, resolving distinct diastereotopic protons. Dynamic NMR simulations (e.g., EXSY) quantify rotational barriers (~12 kcal/mol) .

Properties

CAS No.

68003-39-4

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

N-ethyl-2-methyl-5-nitro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-3-16(13-7-5-4-6-8-13)22(20,21)15-11-14(17(18)19)10-9-12(15)2/h4-11H,3H2,1-2H3

InChI Key

BLAXIVFXXRDMRT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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